molecular formula C11H22N2O2 B012783 Tert-butyl methyl(piperidin-4-yl)carbamate CAS No. 108612-54-0

Tert-butyl methyl(piperidin-4-yl)carbamate

Cat. No. B012783
M. Wt: 214.3 g/mol
InChI Key: DJJOYDXRUBOZON-UHFFFAOYSA-N
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Patent
US07750161B2

Procedure details

A mixture of 4-(tert-butoxycarbonyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester (17.5 mmol) and Pd—C (10%, 500 mg) in MeOH (150 mL) hydrogenated at atm. pressure and r.t. for 15 h. The mixture is filtered and evaporated. The residue is dissolved in CH2Cl2 (100 mL) and 1 M aq. NaOH (50 mL) is added. The mixture is stirred for 6 h at r.t., then the phases are separated and the aq. phase is extracted with CH2Cl2 (3×50 mL). The combined organic extracts are dried (Na2SO4), filtered and evaporated to provide the title compound.
Quantity
17.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][CH:14]([N:17]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH3:18])[CH2:13][CH2:12]1)=O)C1C=CC=CC=1>CO.[Pd]>[C:22]([O:21][C:19](=[O:20])[N:17]([CH3:18])[CH:14]1[CH2:15][CH2:16][NH:11][CH2:12][CH2:13]1)([CH3:25])([CH3:24])[CH3:23]

Inputs

Step One
Name
Quantity
17.5 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)N(C)C(=O)OC(C)(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 6 h at r.t.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in CH2Cl2 (100 mL)
ADDITION
Type
ADDITION
Details
1 M aq. NaOH (50 mL) is added
CUSTOM
Type
CUSTOM
Details
the phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aq. phase is extracted with CH2Cl2 (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)(C)(C)OC(N(C1CCNCC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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